4-benzoyl-N,N-diphenylpiperazine-1-carboxamide
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Overview
Description
4-benzoyl-N,N-diphenylpiperazine-1-carboxamide is a synthetic compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 4-benzoyl-N,N-diphenylpiperazine-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
4-benzoyl-N,N-diphenylpiperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, boron reagents for Suzuki–Miyaura coupling, and other nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted piperazines and other heterocyclic compounds .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 4-benzoyl-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can improve cognitive function and memory in patients with neurodegenerative diseases .
Comparison with Similar Compounds
4-benzoyl-N,N-diphenylpiperazine-1-carboxamide can be compared with other piperazine derivatives such as benzylpiperazine and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . While benzylpiperazine is known for its stimulant properties and potential for abuse , this compound is primarily researched for its therapeutic potential. The presence of the benzoyl and diphenyl groups in its structure makes it unique and potentially more selective in its biological activity .
Properties
IUPAC Name |
4-benzoyl-N,N-diphenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-23(20-10-4-1-5-11-20)25-16-18-26(19-17-25)24(29)27(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCBNWVSRYPQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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